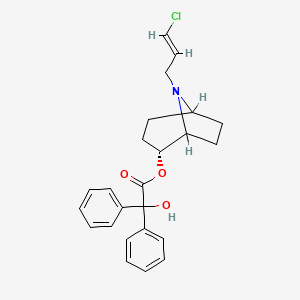
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated propenyl group and a nortropane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps. One common method includes the hydrolysis of trans-1,3-dichloropropene to produce trans-3-chloro-2-propenyl hydroxylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and final product safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Clethodim: A herbicide with a similar chlorinated propenyl group.
Tepraloxydim: Another herbicide with structural similarities.
Cycloxydim: Shares the nortropane skeleton and similar functional groups.
Uniqueness
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
73837-05-5 |
|---|---|
Fórmula molecular |
C24H26ClNO3 |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
[(2R)-8-[(E)-3-chloroprop-2-enyl]-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H26ClNO3/c25-16-7-17-26-20-12-14-21(26)22(15-13-20)29-23(27)24(28,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20-22,28H,12-15,17H2/b16-7+/t20?,21?,22-/m1/s1 |
Clave InChI |
UZJIRKJGUFLVRX-AIOJYJCMSA-N |
SMILES isomérico |
C1CC2CCC([C@@H]1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N2C/C=C/Cl |
SMILES canónico |
C1CC2C(CCC1N2CC=CCl)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
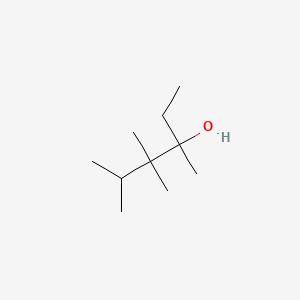
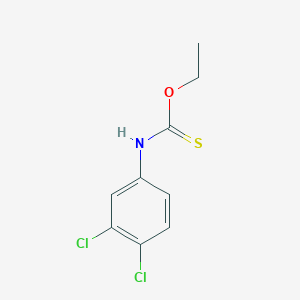
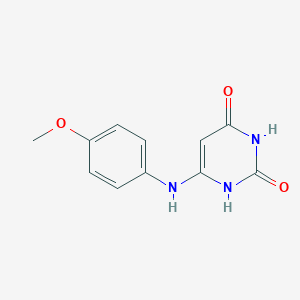


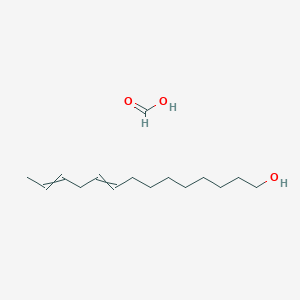
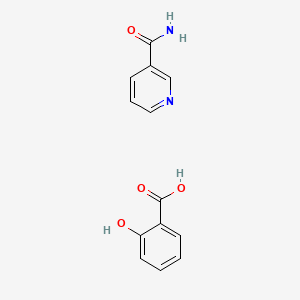

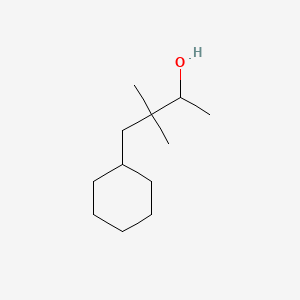
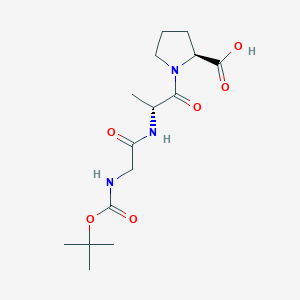
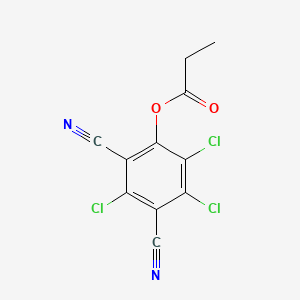
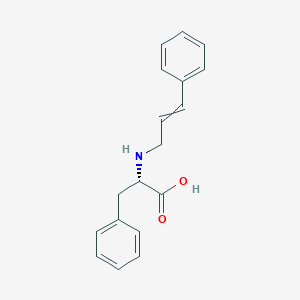
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
